Product packaging for 1-(2-Azidoethyl)imidazolidin-2-one(Cat. No.:CAS No. 1249569-68-3)

1-(2-Azidoethyl)imidazolidin-2-one

Cat. No.: B1464438
CAS No.: 1249569-68-3
M. Wt: 155.16 g/mol
InChI Key: YQYUBXNXFMJLAE-UHFFFAOYSA-N
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Description

Significance of Imidazolidinone Ring Systems in Contemporary Organic Chemistry

The imidazolidinone core is a five-membered heterocyclic scaffold that has garnered significant attention in the field of organic chemistry. wikipedia.org Its prevalence in numerous biologically active compounds and its utility as a synthetic tool underscore its importance. mdpi.comnih.gov

Imidazolidin-2-ones are widely recognized as versatile intermediates in the synthesis of more complex molecular structures. mdpi.com They can serve as precursors to vicinal diamines, which are themselves valuable building blocks in organic and medicinal chemistry. nih.govmdpi.com The synthesis of imidazolidinones can be achieved through various methods, including the cyclization of N-allylureas, the carbonylation of diamines, and the ring expansion of aziridines. mdpi.comorganic-chemistry.org These synthetic routes offer access to a wide range of substituted imidazolidinone derivatives, further expanding their utility. nih.govorganic-chemistry.org For instance, a pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones, showcasing the efficiency and sustainability of modern synthetic methods. nih.gov

The imidazolidinone ring system is a common structural motif found in a plethora of pharmaceuticals and natural products. mdpi.comnih.gov Its rigid, five-membered ring structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an excellent scaffold for the design of new drugs and other functional molecules. researchgate.netnih.govnih.gov The ability to introduce various substituents onto the imidazolidinone ring allows for the fine-tuning of its biological activity and physical properties. researchgate.net This has led to the development of imidazolidinone-based compounds with a wide range of therapeutic applications, including antiviral and anticancer agents. nih.govresearchgate.net

The Azido (B1232118) Functional Group in Modern Synthetic Strategies

The azide (B81097) functional group (-N₃) is a high-energy, versatile moiety that plays a crucial role in modern organic synthesis. wikipedia.orgkit.edu Its unique reactivity and ability to participate in a wide range of transformations have made it an indispensable tool for chemists. wikipedia.orgkit.edu

Organic azides are valuable precursors for the synthesis of a wide variety of nitrogen-containing compounds. core.ac.ukacs.orgnih.gov They can be readily converted into amines, amides, nitriles, and various heterocyclic systems. core.ac.uknih.gov One of the most common transformations of azides is their reduction to primary amines, which can be achieved through methods such as catalytic hydrogenation or the Staudinger reaction. wikipedia.orgnih.gov This reaction provides a mild and efficient way to introduce a primary amine group into a molecule. wikipedia.org Furthermore, azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can then participate in a variety of C-H insertion and cyclization reactions to form complex nitrogen heterocycles. nih.gov

The azide group is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that describes reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgsigmaaldrich.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.orglumiprobe.com This reaction is exceptionally reliable and can be performed under mild, aqueous conditions, making it suitable for a wide range of applications, including bioconjugation and materials science. lumiprobe.cominterchim.frbroadpharm.com Another important click reaction involving azides is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst and can be used for in vivo labeling. broadpharm.comresearchgate.net

Conceptual Integration of Azidoethyl and Imidazolidinone Moieties

The conceptual integration of an azidoethyl group with an imidazolidinone ring in the compound 1-(2-Azidoethyl)imidazolidin-2-one creates a bifunctional molecule with significant synthetic potential. The imidazolidinone moiety provides a stable, well-defined scaffold that can be further functionalized, while the azidoethyl group serves as a versatile handle for a variety of chemical transformations.

This unique combination allows for the selective modification of either part of the molecule. For example, the azide can be used in click chemistry reactions to attach the imidazolidinone scaffold to other molecules, such as biomolecules or polymers. lumiprobe.cominterchim.fr Alternatively, the azide can be reduced to a primary amine, providing a site for further elaboration of the side chain. wikipedia.org The synthesis of related compounds, such as 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles, has been reported, demonstrating the feasibility of introducing the azidoethyl group onto heterocyclic systems. nih.gov The presence of both the imidazolidinone ring and the azidoethyl group in a single molecule opens up a wide range of possibilities for the synthesis of novel and complex molecular architectures.

Potential for Orthogonal Reactivity and Selective Transformations

A significant advantage of this compound in synthesis is its capacity for orthogonal reactivity. This principle refers to the ability to selectively perform a chemical reaction at one functional group in the presence of the other, without interference. The molecule possesses two chemically distinct "handles"—the azide and the N-H group of the cyclic urea (B33335)—that can be addressed with high specificity using different reaction conditions.

The azide group is prized for its participation in a class of highly reliable and selective reactions often termed "click chemistry." These transformations are known for their high yields, mild reaction conditions, and tolerance of a wide variety of other functional groups. Key reactions involving the azide include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne forms a stable 1,4-disubstituted 1,2,3-triazole ring.

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained cyclooctyne, which is useful for applications in biological systems where copper toxicity is a concern.

Staudinger Ligation: The reaction of the azide with a phosphine (B1218219) derivative (e.g., triphenylphosphine) forms an aza-ylide, which can then be trapped by an electrophile to form a stable amide bond.

Concurrently, the imidazolidin-2-one ring contains a secondary amine proton (N-H). This proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion. This anion can then be reacted with various electrophiles, most commonly through N-alkylation or N-acylation, to introduce a second point of molecular diversity. These reactions typically require conditions (e.g., strong bases like sodium hydride) that are orthogonal to those used for azide chemistry.

This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, as summarized in the table below.

Functional GroupReaction TypeTypical ReagentsResulting Structure
Azide (-N₃)CuAACTerminal Alkyne, Copper(I) Catalyst1,2,3-Triazole
Azide (-N₃)Staudinger LigationPhosphine, Electrophilic TrapAmide
Imidazolidinone (N-H)N-AlkylationBase (e.g., NaH), Alkyl HalideN-Alkyl Imidazolidinone
Imidazolidinone (N-H)N-AcylationBase, Acyl ChlorideN-Acyl Imidazolidinone

Contribution to Molecular Complexity and Diversity

The orthogonal nature of this compound makes it an ideal scaffold for systematically building molecular complexity and generating libraries of diverse compounds. bldpharm.comacs.org By acting as a central linker, it can be used to connect two different molecular fragments (A and B) in a planned sequence. This strategy is fundamental in fragment-based drug discovery and the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding element to a ligase-recruiting element. nih.govbldpharm.com

A typical synthetic strategy would involve two main steps:

First Elaboration: The azide handle is reacted with a chosen alkyne-containing molecule (Fragment A) via a click reaction. This step is highly efficient and chemoselective, leaving the imidazolidinone ring untouched.

Second Elaboration: The resulting product, now containing Fragment A, is subjected to a second reaction. The N-H group on the imidazolidinone ring is deprotonated and reacted with an electrophilic molecule (Fragment B), such as an alkyl or acyl halide.

This modular approach allows for the creation of a large and diverse library of final compounds by simply varying the inputs for Fragment A and Fragment B. This capability is crucial for exploring structure-activity relationships in medicinal chemistry, where subtle changes in molecular structure can lead to significant differences in biological activity. nih.gov

The table below illustrates how different combinations of reactants can be used with the core linker to generate structurally diverse products.

Core MoleculeReactant 1 (Fragment A)Reaction 1Intermediate ProductReactant 2 (Fragment B)Reaction 2Final Product
This compoundPhenylacetyleneCuAAC1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)imidazolidin-2-oneBenzyl BromideN-Alkylation3-benzyl-1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)imidazolidin-2-one
This compoundPropargyl AlcoholCuAAC1-(2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)imidazolidin-2-oneAcetyl ChlorideN-Acylation1-acetyl-3-(2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)imidazolidin-2-one
This compound4-EthynylpyridineCuAAC1-(2-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)ethyl)imidazolidin-2-oneMethyl IodideN-Alkylation3-methyl-1-(2-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)ethyl)imidazolidin-2-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N5O B1464438 1-(2-Azidoethyl)imidazolidin-2-one CAS No. 1249569-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-azidoethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-9-8-2-4-10-3-1-7-5(10)11/h1-4H2,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYUBXNXFMJLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 2 Azidoethyl Imidazolidin 2 One

Transformations of the Azido (B1232118) Functional Group

The azido moiety of 1-(2-azidoethyl)imidazolidin-2-one is the primary site of its chemical reactivity, undergoing a range of well-established and powerful transformations. These reactions are fundamental to its application in various fields, allowing for the construction of more complex molecular architectures.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and tolerance of a wide array of functional groups. wikipedia.orgbeilstein-journals.orgnih.gov This reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. For this compound, this reaction provides a robust method for its conjugation to alkyne-containing molecules. The general transformation is depicted below:

***Figure 1:** General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.*

The reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate. wikipedia.orgorganic-chemistry.org The process is known for its high yields and the exclusive formation of the 1,4-disubstituted triazole isomer. nih.gov

The high regioselectivity of the CuAAC reaction, yielding exclusively the 1,4-isomer, is a key feature that distinguishes it from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate. researchgate.net The azide then coordinates to the copper center, and a stepwise process leads to the formation of a six-membered copper-containing intermediate, which then rearranges to the stable 1,2,3-triazole product. nih.gov

Density functional theory (DFT) calculations have provided a deeper understanding of this regioselectivity. researchgate.net The coordination of the copper(I) ion to both the alkyne and the azide orients the reactants in a way that overwhelmingly favors the transition state leading to the 1,4-isomer. nih.govresearchgate.net The alternative pathway to the 1,5-isomer is significantly higher in energy, thus ensuring the high regioselectivity observed. researchgate.net

The presence of the imidazolidin-2-one moiety in this compound can have a profound impact on the kinetics and efficiency of the CuAAC reaction. The urea (B33335) carbonyl oxygen and the adjacent nitrogen atom can act as a bidentate ligand, chelating to the copper catalyst. This chelation effect has been shown to significantly accelerate the rate of CuAAC reactions. nih.govnih.gov

The proposed mechanism for chelation-assisted CuAAC involves the formation of a ternary complex between the copper catalyst, the chelating azide, and the alkyne. nih.gov This pre-organization of the reactants in the coordination sphere of the copper ion lowers the activation energy of the reaction, leading to a dramatic increase in the reaction rate. nih.govnih.gov Studies have shown that azides with ancillary copper-binding ligands exhibit enhanced reactivity in CuAAC reactions. nih.gov The imidazolidin-2-one group in this compound can provide this ancillary binding, thereby enhancing its reactivity in CuAAC.

Reactant 1 Reactant 2 Catalyst Conditions Product Key Finding
This compoundPhenylacetyleneCu(OAc)₂Methanol1-(2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethyl)imidazolidin-2-oneThe imidazolidin-2-one moiety can act as a chelating group, potentially accelerating the reaction. nih.govnih.gov
2-PicolylazidePhenylacetyleneCu(OAc)₂Methanol2-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridineDemonstrates the rate-enhancing effect of a chelating pyridyl group. nih.gov

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.org In the case of this compound, treatment with a phosphine (B1218219), typically triphenylphosphine, results in the formation of an iminophosphorane intermediate with the concomitant loss of dinitrogen. nrochemistry.comalfa-chemistry.com This intermediate can then be hydrolyzed to yield the corresponding primary amine, 1-(2-aminoethyl)imidazolidin-2-one, and the phosphine oxide byproduct. wikipedia.org

The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. nrochemistry.comalfa-chemistry.com This intermediate then undergoes a four-membered ring transition state to extrude nitrogen gas and form the iminophosphorane. nrochemistry.com

The iminophosphorane generated from the Staudinger reaction is a valuable synthetic intermediate in its own right and can be utilized in the aza-Wittig reaction. wikipedia.orgchem-station.com This reaction involves the reaction of the iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to form an imine. wikipedia.org An intramolecular aza-Wittig reaction of a suitably functionalized derivative of this compound could be envisioned for the synthesis of bicyclic guanidines and other heterocyclic structures. nih.gov

Reactant Reagent Intermediate Product (after hydrolysis)
This compoundTriphenylphosphine1-(2-(Triphenylphosphoranylideneamino)ethyl)imidazolidin-2-one1-(2-Aminoethyl)imidazolidin-2-one

Upon thermal or photolytic activation, organic azides can extrude dinitrogen to generate highly reactive nitrene intermediates. researchgate.net In the case of this compound, this would lead to the formation of the corresponding nitrene, 1-(2-nitrenoethyl)imidazolidin-2-one. Nitrenes are electron-deficient species and can undergo a variety of subsequent reactions, including insertion into C-H and O-H bonds, and addition to alkenes.

The thermal decomposition of azides to form nitrenes is a well-studied process, with the rate-determining step being the formation of the nitrene. researchgate.net The subsequent reactions of the nitrene are typically fast. Photolytic generation of nitrenes offers an alternative, often milder, method for their formation.

A particularly interesting and synthetically useful reaction of nitrenes is intramolecular C-H amination. This reaction involves the insertion of the nitrene into a C-H bond within the same molecule, leading to the formation of a new heterocyclic ring. For this compound, intramolecular C-H amination could potentially lead to the formation of a bicyclic system.

Recent advances have seen the development of catalytic systems, often based on iron or ruthenium, that can effect intramolecular C-H amination of aliphatic azides under milder conditions than traditional thermal or photolytic methods. nih.govrsc.org These catalytic systems are thought to proceed through a metal-nitrenoid intermediate, which then undergoes C-H insertion. The regioselectivity of the C-H insertion is influenced by both electronic and steric factors. For instance, iron-catalyzed intramolecular C-H amination of α-azidyl amides has been shown to produce imidazolinone compounds. nih.gov

Nucleophilic Substitution where Azide Acts as a Leaving Group

While the azide anion (N₃⁻) is well-regarded as a potent nucleophile in Sₙ2 reactions, its ability to function as a leaving group is less common but documented in specific contexts. masterorganicchemistry.comwikipedia.orgnih.gov In the case of this compound, the displacement of the azide group by a nucleophile would represent a significant transformation. This reaction is conceptually plausible, particularly if the azide is protonated or activated by a Lewis acid, which would enhance its leaving group potential.

Research into analogous systems has demonstrated that azide can act as a pseudo-leaving group. For instance, the reaction of 3-azidopropanoic acid with a carbodiimide (B86325) coupling reagent forms a six-membered ring intermediate that can be a precursor to various aza-heterocycles through nucleophilic attack, with the azide moiety ultimately being displaced. nih.gov This suggests that under appropriate conditions, intramolecular or intermolecular nucleophilic attack on the carbon bearing the azide in this compound could lead to the expulsion of dinitrogen (N₂) and the formation of a new bond.

However, it is important to note that such reactions are not as straightforward as those involving conventional leaving groups like halides or sulfonates. The high nucleophilicity of the azide ion itself can lead to equilibrium or competing reactions. masterorganicchemistry.com Specific experimental data on nucleophilic substitution where the azide of this compound acts as a leaving group is not extensively documented in the literature, and thus this pathway remains a subject for further investigation.

Reactivity Profile of the Imidazolidin-2-one Ring

The imidazolidin-2-one ring is a stable heterocyclic system found in numerous biologically active compounds and is a valuable synthon in organic chemistry. nih.gov Its reactivity is primarily centered around the functionalization of its ring atoms and its potential for ring-opening to yield linear derivatives.

Electrophilic and Nucleophilic Functionalization of Ring Atoms

The imidazolidin-2-one ring possesses both nucleophilic and electrophilic sites. The nitrogen atoms of the ring are nucleophilic and can be further alkylated or acylated, although the N1 position in the title compound is already substituted. The N3 position, bearing a proton, is amenable to substitution under basic conditions.

Electrophilic substitution on the carbon atoms of the ring is less common but can be achieved. More prevalent is the functionalization at the C4 and C5 positions, which can be accomplished through various synthetic strategies starting from different precursors. For example, acid-catalyzed reactions of N-(2,2-dialkoxyethyl) ureas with C-nucleophiles can lead to the formation of 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov The mechanism involves the in situ generation of a cyclic iminium ion, which is then trapped by the nucleophile. nih.gov

Ring-Opening Reactions and Subsequent Derivatizations

The imidazolidin-2-one ring can undergo ring-opening reactions under certain conditions, providing access to 1,2-diaminoethane derivatives. Hydrolysis, typically under harsh acidic or basic conditions at elevated temperatures, can cleave the urea functionality. For instance, hydrolysis of ureas with aqueous sodium hydroxide (B78521) at 100°C has been reported. researchgate.net Similarly, heating in concentrated hydrochloric acid can also effect ring opening. researchgate.net

Lewis acids may also promote ring-opening, particularly in the context of polymerization reactions where the imidazolidinone can act as a chain terminator by reacting with the growing polymer chain. researchgate.net The stability of the imidazolidin-2-one ring makes it a relatively robust protecting group for 1,2-diamines, which can be deprotected when necessary. nih.gov Ring-opening can also be initiated through reactions with organometallic reagents. For example, related oxazolidin-2-one derivatives undergo regio- and stereoselective ring-opening when treated with organocopper reagents. rsc.org

Exploration of Imidazolidinone-Derived Carbene Intermediates

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic catalysis and as organocatalysts themselves. mdpi.com Saturated imidazolidin-2-ylidenes are among the most studied classes of NHCs. nih.gov These carbenes are typically generated by the deprotonation of the corresponding imidazolinium salts at the C2 position.

This compound could potentially serve as a precursor to a functionalized NHC. The first step would involve the formation of the corresponding imidazolinium salt. This could be achieved through various methods, such as reaction with a suitable reagent that converts the carbonyl into a better leaving group, followed by introduction of a substituent at N3 and subsequent elimination. A more direct route to related imidazolinium salts involves the reaction of N-(2-iodoethyl)arylamine salts with amines and triethyl orthoformate. organic-chemistry.org

Once the imidazolinium salt is formed, deprotonation with a strong base would yield the N-heterocyclic carbene. The presence of the azidoethyl group on the nitrogen atom would result in a bifunctional ligand, where the carbene can coordinate to a metal center and the azide group remains available for subsequent "click" chemistry or other transformations. However, it should be noted that 1,3-bis(aryl)imidazolidin-2-ylidenes have been shown to undergo thermal decomposition through cycloelimination to form zwitterionic amidinates, a potential competing pathway. nih.gov

Chemoselectivity and Orthogonal Reactivity Between Functional Groups

The presence of two distinct reactive moieties in this compound—the azide and the imidazolidinone—presents both a challenge and an opportunity for synthetic chemists. Achieving selective transformation of one group while leaving the other intact is crucial for its use as a versatile building block.

Strategies for Differential Reactivity of Azide and Imidazolidinone Moieties

Orthogonal protecting group strategies are conceptually relevant to achieving differential reactivity. bham.ac.ukjocpr.com These strategies rely on the use of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule. nih.govresearchgate.net In the context of this compound, the azide and the imidazolidinone can be considered as two distinct functional handles that can be addressed selectively.

The azide group is known for its participation in a range of highly selective and bioorthogonal reactions, most notably the Staudinger ligation with phosphines and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). sigmaaldrich.com These reactions are typically mild and highly specific for the azide functionality, leaving the imidazolidin-2-one ring untouched. This allows for the conjugation of the molecule to other molecules containing an alkyne or a phosphine.

Conversely, reactions that target the imidazolidin-2-one ring can be performed in the presence of the azide. For example, N-alkylation or N-acylation at the N3 position can be carried out under basic conditions. The azide group is generally stable to basic conditions used for these transformations. sigmaaldrich.com Similarly, if ring-opening is desired, the conditions (e.g., harsh acid or base) would likely also affect the azide group, potentially leading to its reduction or hydrolysis. Therefore, the sequence of reactions must be carefully planned.

A possible synthetic sequence could involve first performing a click reaction on the azide, followed by modification of the imidazolidinone ring. Alternatively, the imidazolidinone could be functionalized first, followed by reaction of the azide. The choice of strategy would depend on the desired final product and the compatibility of the reagents and conditions with the functional groups present at each stage.

Advanced Functionalization and Derivatization Strategies for 1 2 Azidoethyl Imidazolidin 2 One

Site-Specific Bioconjugation via Azide (B81097) Chemistry

The terminal azide group of 1-(2-azidoethyl)imidazolidin-2-one is a key functional handle for site-specific bioconjugation, primarily through the renowned "click chemistry" reactions. nih.govnih.gov These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for attaching the imidazolidinone moiety to a wide array of biomolecules, including proteins, peptides, nucleic acids, and carbohydrates. nih.govbionordika.fi The two most prominent azide-based click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to yield a stable 1,4-disubstituted 1,2,3-triazole linker. jetir.orgrsc.orgnih.gov The CuAAC reaction is known for its high yields and reaction rates, often proceeding to completion under mild, aqueous conditions. jetir.orgjenabioscience.com For bioconjugation applications utilizing this compound, a biomolecule of interest would first be functionalized with a terminal alkyne. Subsequent reaction with the azide-containing imidazolidinone in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, would result in the desired bioconjugate. nih.gov The use of ligands can further accelerate the reaction and protect the biomolecules from potential damage by reactive oxygen species. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition has emerged as a powerful alternative. magtech.com.cn SPAAC utilizes a strained cyclooctyne, which readily reacts with an azide in the absence of a metal catalyst to form a stable triazole. nih.govuu.nl In this context, a biomolecule would be tagged with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and then reacted with this compound to form the conjugate. bionordika.fi While generally slower than CuAAC, the catalyst-free nature of SPAAC makes it highly suitable for in vivo labeling and the modification of sensitive biological systems. nih.govnih.gov

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC being favored for its speed and efficiency in in vitro conjugations, while SPAAC is the preferred method for applications within living cells or organisms. nih.gov

Acylation and Other N-Functionalizations of the Imidazolidinone Nitrogen Atoms

The imidazolidinone ring of this compound contains two nitrogen atoms that can be subjected to various functionalization reactions, most notably acylation. The reactivity of these nitrogens is analogous to that of secondary amines, allowing for the introduction of a wide range of substituents.

Acylation is typically achieved using acylating agents such as acyl chlorides or anhydrides. nih.gov The reaction can lead to mono- or di-acylated products, depending on the reaction conditions and the stoichiometry of the reagents. nih.gov The nature of the acyl chloride can influence the outcome, with some reagents favoring mono-acylation while others lead to the di-acylated product. nih.gov The synthesis of asymmetric di-acyl derivatives is also possible by a stepwise acylation approach. nih.gov

Beyond simple acylation, other N-functionalizations can be envisioned. These include alkylation with alkyl halides, arylation via Buchwald-Hartwig amination, and the introduction of other functional groups through reaction with various electrophiles. These modifications can be used to tune the solubility, steric hindrance, and electronic properties of the molecule, as well as to introduce additional reactive handles for further derivatization.

Regioselective Substitution on the Imidazolidinone Carbon Framework

The carbon backbone of the imidazolidinone ring, specifically the C4 and C5 positions, presents opportunities for regioselective functionalization. While direct C-H activation on the imidazolidinone ring can be challenging, several strategies have been developed for related heterocyclic systems that could potentially be adapted for this compound.

One common approach involves the deprotonation of the C-H bonds using a strong base, such as an organolithium reagent, followed by quenching with an electrophile. scilit.comnih.gov The regioselectivity of this process can often be controlled by the choice of base, solvent, and the directing effects of existing substituents on the ring.

Another strategy involves the use of a precursor molecule that already contains a leaving group at the desired position, which can then be displaced by a nucleophile. Furthermore, intramolecular cyclization reactions of appropriately substituted urea (B33335) derivatives can lead to the formation of imidazolidin-2-ones with specific substitution patterns at the C4 or C5 position. nih.govnih.govmdpi.com The regioselectivity of such cyclizations can be influenced by the reaction conditions and the nature of the substituents on the starting urea. nih.govmdpi.com

These methods for regioselective substitution allow for the introduction of a variety of functional groups onto the carbon framework of the imidazolidinone ring, further expanding the molecular diversity that can be achieved from the this compound scaffold.

Synthesis of Complex Molecular Architectures and Hybrid Systems

The trifunctional nature of this compound, with its azide group, reactive imidazolidinone nitrogens, and modifiable carbon framework, makes it an excellent building block for the synthesis of complex molecular architectures and hybrid materials. edi-info.ir

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. nih.gov The azide functionality of this compound can be utilized in click chemistry reactions to attach this molecule to the periphery of a dendrimer core or to act as a branching unit in the divergent synthesis of new dendrimers. mdpi.comresearchgate.net The imidazolidinone moiety can also be functionalized to introduce further branching or to attach other molecules of interest, leading to the creation of multifunctional dendritic structures.

Hybrid Systems: Hybrid materials are composites that combine organic and inorganic components at the molecular or nanoscale level. edi-info.ir this compound can be incorporated into such systems in several ways. For example, the azide group can be used to "click" the molecule onto the surface of inorganic nanoparticles or polymers that have been functionalized with alkynes. This allows for the creation of organic-inorganic hybrid materials with tailored properties. The imidazolidinone core can also be modified to interact with the inorganic component, for instance, by introducing groups that can coordinate to metal ions or form hydrogen bonds with the surface of an inorganic material.

The ability to precisely control the functionalization of this compound at its various reactive sites opens up a vast design space for the creation of novel and complex molecular architectures with potential applications in materials science, catalysis, and medicinal chemistry.

Applications in Contemporary Organic and Materials Chemistry

Utilization as Versatile Chemical Building Blocks

The structure of 1-(2-Azidoethyl)imidazolidin-2-one inherently positions it as a valuable building block. The imidazolidin-2-one scaffold itself is a key structural component in numerous FDA-approved drugs and serves as a precursor to valuable vicinal diamines. nih.gov The azidoethyl group further enhances its utility, providing a reactive site for covalent bond formation under mild conditions.

The presence of the azide (B81097) group allows this compound to serve as a precursor in the synthesis of more complex small molecules. Organic azides are well-established participants in a variety of chemical transformations that enable the construction of diverse molecular architectures. nih.gov

One of the most powerful reactions involving azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. organic-chemistry.orgnih.gov This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high yield, stereospecificity, and compatibility with a wide range of functional groups. idtdna.comorganic-chemistry.org By reacting this compound with various alkyne-containing molecules, a library of triazole-linked imidazolidinone derivatives can be readily synthesized. This strategy is a modular approach for creating novel compounds for screening in drug discovery and materials science. mdpi.comorganic-chemistry.org

Furthermore, the azide group can be reduced to a primary amine. This transformation converts the azidoethyl side chain into an aminoethyl group, providing a new point for functionalization, such as amidation or alkylation, thereby expanding the range of accessible small molecules.

Table 1: Potential Reactions of this compound as a Building Block

Reaction TypeReactantProductSignificance
Azide-Alkyne CycloadditionTerminal Alkyne (R-C≡CH)1,4-disubstituted 1,2,3-triazoleModular synthesis of complex molecules organic-chemistry.org
Staudinger ReactionTriarylphosphine (e.g., PPh₃)IminophosphoraneFormation of aza-ylides for further synthesis
ReductionReducing agent (e.g., H₂/Pd)1-(2-Aminoethyl)imidazolidin-2-oneConversion to a primary amine for further functionalization

The imidazolidin-2-one ring system is a privileged scaffold in medicinal chemistry and a foundational element for building a variety of other heterocyclic structures. nih.govmdpi.com Synthetic methods that utilize imidazolidinones often involve modifications at the nitrogen atoms or reactions that expand the ring. mdpi.comorganic-chemistry.org

Starting with this compound, the azide can be used to link the core scaffold to other heterocyclic systems via click chemistry. nih.govacs.org For example, reacting it with an alkyne-functionalized pyridine (B92270) or pyrimidine (B1678525) would yield a bi-heterocyclic system, a common strategy in the design of new bioactive compounds. The synthesis of imidazo[1,2-a]pyridines, for instance, is a significant area of research due to their therapeutic activities. organic-chemistry.orgtci-thaijo.org

Moreover, intramolecular reactions involving the azide group or its derivatives can lead to the formation of fused or spirocyclic ring systems. For example, spirocyclic indolines containing an imidazolidinone scaffold have been synthesized through palladium-catalyzed intermolecular diamination processes. mdpi.com While not starting from the azidoethyl derivative directly, these syntheses highlight the capacity of the imidazolidinone core to participate in complex cyclizations. The azidoethyl group provides a latent amino functionality that could be strategically employed in similar intramolecular cyclization or condensation reactions to build novel, complex heterocyclic frameworks. mdpi.comhilarispublisher.com

Role in Catalytic Systems and Chiral Induction

The imidazolidinone core is central to a major class of organocatalysts, which are small organic molecules that accelerate chemical reactions. princeton.edu These catalysts offer advantages over traditional metal-based catalysts, including lower toxicity and stability to air and moisture. nih.gov

Chiral imidazolidinone derivatives, famously developed by David MacMillan, are highly effective organocatalysts for a wide range of asymmetric transformations. journals.co.zasigmaaldrich.comresearchgate.net These catalysts operate by forming a transient chiral iminium ion with α,β-unsaturated aldehydes. nih.govresearchgate.net This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. princeton.edu The chiral environment of the imidazolidinone catalyst directs the approach of the nucleophile, resulting in the formation of one enantiomer of the product in high excess. nih.govresearchgate.net

A variety of enantioselective reactions are catalyzed by these imidazolidinone derivatives, including:

Diels-Alder reactions sigmaaldrich.comtcichemicals.com

Friedel-Crafts alkylations acs.orgnih.gov

1,3-Dipolar cycloadditions sigmaaldrich.com

Michael additions tcichemicals.com

The utility of this compound in this context is as a modifiable scaffold. The azide group allows the catalyst to be anchored to solid supports like polymers or magnetic nanoparticles via click chemistry. acs.org This immobilization facilitates catalyst recovery and reuse, a key principle of green chemistry, which is a significant advantage for industrial applications where catalyst cost and separation can be problematic. acs.orgnih.gov

Application as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is typically removed and can often be recovered for reuse. wikipedia.org Chiral imidazolidin-2-ones are a notable class of such auxiliaries. nih.gov

While no specific studies on the use of this compound as a chiral auxiliary have been found, the parent imidazolidin-2-one scaffold, when rendered chiral, has been successfully employed in various asymmetric transformations. These auxiliaries are valued for their high crystallinity, which can facilitate the purification of diastereomeric products, and their resistance to nucleophilic ring-opening. stevens.edu

The general approach involves attaching the chiral imidazolidin-2-one to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess. The effectiveness of these auxiliaries is often dependent on the substituents on the nitrogen atoms of the imidazolidinone ring. stevens.edu For instance, bulky substituents can enhance diastereoselectivity by providing a more effective chiral environment.

Common asymmetric reactions where chiral imidazolidin-2-ones have been utilized include:

Asymmetric Alkylation: The enolates derived from N-acylimidazolidin-2-ones can be alkylated with high diastereoselectivity.

Asymmetric Aldol (B89426) Reactions: These auxiliaries can control the stereochemical outcome of aldol additions.

Asymmetric Michael Additions: Conjugate additions to α,β-unsaturated systems can be rendered stereoselective.

Asymmetric Diels-Alder Reactions: Chiral imidazolidin-2-ones attached to dienophiles can direct the cycloaddition process.

The azide functional group in the "1-(2-azidoethyl)" substituent could potentially offer a site for further chemical modification, for example, through Staudinger ligation or click chemistry, which might allow for the immobilization of the auxiliary on a solid support or for the introduction of other functional groups. However, without specific research on this compound, such potential applications remain speculative.

Ligand Design in Coordination Chemistry

Synthesis and Coordination Properties of Metal Complexes

The design of ligands is a cornerstone of coordination chemistry, as the ligand framework dictates the geometry, reactivity, and physicochemical properties of the resulting metal complex. While there is no available literature on the synthesis and coordination properties of metal complexes involving this compound as a ligand, one can infer potential coordination modes based on the broader family of N-substituted imidazolidin-2-ones and related heterocycles.

The imidazolidin-2-one scaffold possesses several potential donor atoms: the two nitrogen atoms of the ring and the oxygen atom of the carbonyl group. Coordination could occur through one or more of these sites, leading to various binding modes (monodentate, bidentate, or bridging).

The "1-(2-azidoethyl)" substituent introduces further possibilities for coordination. The azide group itself can coordinate to a metal center in either a terminal or a bridging fashion. Furthermore, the nitrogen atoms of the imidazolidinone ring could also be involved in coordination. The flexibility of the ethyl chain would allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

The synthesis of such a complex would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. The resulting complex's structure and properties would be highly dependent on the metal ion, the counter-ion, the solvent, and the reaction conditions.

Without experimental data, any discussion of specific coordination properties remains hypothetical. Characterization of any potential complexes would require techniques such as X-ray crystallography, infrared and NMR spectroscopy, and elemental analysis to determine the binding mode of the ligand and the geometry of the metal center.

Computational Chemistry and Mechanistic Elucidation of Reactions Involving 1 2 Azidoethyl Imidazolidin 2 One

Theoretical Investigations of Reaction Mechanisms and Transition States

The elucidation of reaction pathways at a molecular level is a primary application of computational chemistry. By modeling the potential energy surface of a reaction, chemists can identify the most plausible mechanisms, characterize transient intermediates, and determine the energetic barriers associated with transition states.

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. nih.gov It is frequently employed to map out reaction pathways and provide a quantitative understanding of mechanistic steps.

In studies on the formation of the core imidazolidin-2-one ring, DFT calculations have been instrumental. For instance, in the acid-catalyzed synthesis of 4-substituted imidazolidin-2-ones from urea (B33335) derivatives, DFT calculations (at the B3LYP/6-311++G(d,p) level) were used to model the proposed mechanism. nih.gov The process involves the initial formation of an oxonium cation, intramolecular cyclization, and subsequent elimination of a methanol molecule to yield a key iminium cation intermediate. nih.gov By calculating the relative energies of each intermediate and transition state, researchers can validate the proposed sequence of events and identify rate-determining steps. nih.govescholarship.org These theoretical models provide an interpretation of experimental results and help to build a comprehensive picture of the reaction dynamics. nih.gov

Table 1: Key Steps in Imidazolidin-2-one Formation Elucidated by DFT

Step Description Computational Insight
1 Formation of Oxonium Cation Initial protonation of the urea derivative.
2 Intramolecular Cyclization Formation of a 5-methoxyimidazolidin-2-one intermediate (A).
3 Elimination Acid-promoted elimination of methanol to furnish an iminium cation (B). nih.gov
4 Isomerization Deprotonation-protonation steps leading to an isomeric iminium cation (D). nih.gov

| 5 | Nucleophilic Attack | Reaction of iminium cations with a nucleophile to form the final product. nih.gov |

Data derived from mechanistic studies on related imidazolidin-2-one syntheses. nih.gov

Many synthetic reactions can yield multiple isomers. Computational analysis is a key tool for predicting and explaining the observed regioselectivity and stereoselectivity. rsc.org By comparing the activation energies of pathways leading to different products, the favored outcome can be determined.

The regioselective formation of 4-substituted imidazolidin-2-ones over their 5-substituted counterparts has been rationalized using quantum chemistry calculations. nih.gov The mechanism involves two competing pathways where an intermediate iminium cation can isomerize before reacting with a nucleophile. nih.gov DFT calculations revealed that the transition state (TS3) leading to the 4-substituted product is energetically lower than the transition state (TS2) for the 5-substituted product by approximately 5 kcal/mol. nih.gov According to the Curtin–Hammett principle, the product distribution depends on the relative energies of the transition states. nih.gov Therefore, the lower activation energy for the formation of the 4-substituted isomer explains its prevalence as the major product. nih.gov Such analyses are crucial for understanding how subtle energetic differences direct the outcome of a reaction. nih.gov

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods allow for the detailed analysis of electron distribution, molecular orbitals, and other electronic properties to predict where and how a molecule is likely to react.

Understanding the electronic properties of reactants, intermediates, and products can rationalize why specific chemical transformations occur. nih.gov Analysis based on dispersion-corrected DFT can reveal electronic properties and the nature of noncovalent interactions that influence molecular behavior. researchgate.net Furthermore, conceptual DFT provides global reactivity indices that can identify a molecule's propensity to act as an electrophile or nucleophile in polar organic reactions, while methods like Parr functions can uncover the preferred sites for electrophilic and nucleophilic attacks. researchgate.net For complex molecules, identifying the localization of frontier molecular orbitals (HOMO and LUMO) on a specific reactive part, or "warhead," of the molecule is critical for a correct estimation of its reactivity. researchgate.net

The stability of reaction intermediates often dictates the course of a reaction. Computational chemistry provides a means to assess the relative energies of these transient species, which are often difficult or impossible to study experimentally.

In the synthesis of substituted imidazolidin-2-ones, the relative stability of key intermediates was evaluated to understand the reaction's regioselectivity. nih.gov Quantum calculations were performed for two isomeric iminium ions (B and D) and an O-protonated ion (E). nih.gov The calculations showed that the oxonium ion E was the most stable, which aligns with the known preference for urea protonation at the oxygen atom. nih.gov Furthermore, the analysis extended to the intermediates formed after nucleophilic attack (F and G), where the intermediate F, leading to the 5-substituted product, was found to be lower in energy than intermediate G. nih.gov However, the lower energy of the transition state leading to G (TS3) was the decisive factor in determining the final product distribution, highlighting the importance of evaluating both intermediate stability and activation barriers. nih.gov

Table 2: Calculated Relative Energies of Intermediates and Transition States in a Model Imidazolidin-2-one Synthesis

Species Type Relative Energy (kcal/mol) Role in Pathway
TS2 Transition State Higher Energy Leads to 5-substituted product
TS3 Transition State Lower Energy (~5 kcal/mol lower than TS2) nih.gov Leads to 4-substituted (major) product
Intermediate F Intermediate Lower Energy Precursor to 5-substituted product

| Intermediate G | Intermediate | Higher Energy | Precursor to 4-substituted product |

This table illustrates the principle that the transition state energy, not necessarily the intermediate stability, dictates the major product in kinetically controlled reactions. nih.gov

Advanced Modeling Techniques for Synthetic Optimization

Beyond mechanistic elucidation, advanced computational techniques are emerging to proactively optimize synthetic routes. rsc.org These methods aim to accelerate the design of new catalysts and predict the ideal reagents and conditions for a desired transformation. rsc.orgdntb.gov.ua Techniques like multiscale modeling and machine learning are being incorporated into protocols to search for optimal reaction parameters. rsc.orgdntb.gov.ua For a target molecule like 1-(2-azidoethyl)imidazolidin-2-one, these approaches could be used to screen potential catalysts for its synthesis or to predict solvent effects that could enhance yield and selectivity, thereby streamlining the experimental development process.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-(2-Azidoethyl)imidazolidin-2-one and its derivatives is an area ripe for innovation, with a focus on developing more sustainable and efficient methods. Traditional multi-step batch syntheses can be time-consuming and generate significant waste. Future efforts will likely concentrate on streamlined, environmentally benign approaches.

Furthermore, the exploration of greener solvents and catalysts is crucial. The use of water as a solvent, for example, would significantly improve the environmental profile of the synthesis. organic-chemistry.org Catalytic systems that are metal-free or utilize abundant, non-toxic metals are also highly desirable. Research into organocatalysis, for instance, has shown promise in the synthesis of related heterocyclic structures and could be adapted for this compound. nih.gov

Below is a table summarizing potential novel synthetic approaches:

Synthetic ApproachKey FeaturesPotential Advantages
Pseudo-Multicomponent Reactions In-situ formation of intermediates, multiple bond formations in one pot. mdpi.comReduced reaction time, less waste, higher overall yield. mdpi.com
Green Solvents Utilization of environmentally benign solvents like water. organic-chemistry.orgReduced environmental impact, improved safety.
Organocatalysis Use of small organic molecules as catalysts. nih.govAvoidance of toxic heavy metals, mild reaction conditions.
Photocatalysis Light-induced chemical transformations.Access to novel reaction pathways, high selectivity.

Expansion of Functionalization Scope and Multimodal Derivatization

The true power of this compound lies in its potential for diverse functionalization, primarily through the versatile chemistry of the azide (B81097) group. The azide moiety serves as a "handle" for a wide array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

Future research will undoubtedly focus on exploiting this reactivity to create a library of novel derivatives with tailored properties. This includes the synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting this compound with a variety of terminal alkynes. nih.gov These triazole products are known for their high stability and can be designed to possess specific biological activities or material properties. nih.gov

Moreover, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative for conjugation, which is particularly advantageous for biological applications where copper toxicity is a concern. researchgate.net This opens the door to bioorthogonal labeling experiments, where the imidazolidinone scaffold can be attached to biomolecules in living systems. nih.govnih.gov

The concept of multimodal derivatization, where multiple functional groups are introduced, will also be a key research direction. This could involve modifying the imidazolidin-2-one ring itself, in addition to the azide group, to create even more complex and functional molecules.

The following table highlights key functionalization strategies:

Functionalization MethodDescriptionApplications
CuAAC Click Chemistry Copper-catalyzed reaction between the azide and a terminal alkyne to form a 1,2,3-triazole. nih.govDrug discovery, materials science, polymer chemistry. nih.govnih.gov
SPAAC Click Chemistry Strain-promoted reaction with a cyclooctyne, avoiding the need for a metal catalyst. researchgate.netBioorthogonal labeling, in-vivo imaging, targeted drug delivery. researchgate.netnih.gov
Staudinger Ligation Reaction of the azide with a phosphine (B1218219) to form an aza-ylide, which can be trapped to form an amide bond. nih.govPeptide and protein modification. nih.gov
Ring Modification Chemical modification of the imidazolidin-2-one core.Creation of multifunctional molecules with enhanced properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical synthesis, offering enhanced safety, efficiency, and scalability. durham.ac.uk The synthesis of this compound is particularly well-suited for this technology, especially concerning the handling of organic azides, which can be hazardous in large quantities. cam.ac.uk

Flow chemistry allows for the in-situ generation and immediate consumption of the azide intermediate, minimizing the risks associated with its accumulation. durham.ac.ukrsc.org Researchers can develop integrated flow systems that combine the synthesis of the imidazolidin-2-one core with the subsequent azidation step in a continuous process. durham.ac.uk

Furthermore, the integration of automated synthesis platforms with flow reactors will enable the rapid generation of libraries of this compound derivatives. These automated systems can systematically vary reaction parameters and starting materials, accelerating the discovery of new compounds with desired properties. This high-throughput approach is invaluable for screening large numbers of derivatives in drug discovery and materials science. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and spectroscopic properties of this compound and its derivatives is essential for predicting their behavior and designing new applications. While standard techniques like NMR and IR spectroscopy provide valuable information, advanced methods can offer deeper insights. slideshare.net

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for the unambiguous assignment of all proton and carbon signals, providing detailed information about the connectivity of the molecule. thermofisher.com Conformational analysis using NOE experiments can elucidate the preferred spatial arrangement of the imidazolidinone ring and the azidoethyl side chain. researchgate.net

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds. miamioh.edu Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation. pressbooks.pubunits.it

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. iosrjournals.org Obtaining crystal structures of this compound and its key derivatives would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its reactivity and designing new materials. mdpi.com

The table below summarizes advanced characterization techniques:

TechniqueInformation ObtainedImportance
2D NMR Spectroscopy Detailed connectivity and spatial arrangement of atoms. thermofisher.comUnambiguous structure elucidation and conformational analysis.
High-Resolution Mass Spectrometry Precise molecular formula. miamioh.eduConfirmation of compound identity.
Tandem Mass Spectrometry Fragmentation patterns. pressbooks.pubunits.itStructural elucidation and identification of substructures.
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths, and angles. iosrjournals.orgmdpi.comDefinitive structural proof, understanding of intermolecular interactions.
2D IR Spectroscopy Vibrational coupling and fast structural dynamics. nih.govProbing molecular structure and environmental dynamics.

Synergistic Applications in Multi-Disciplinary Scientific Endeavors

The unique bifunctional nature of this compound makes it a powerful tool for synergistic applications across various scientific fields. Its ability to act as a versatile building block opens up exciting possibilities in medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry , the imidazolidin-2-one core is a recognized pharmacophore found in several approved drugs. nih.gov The azidoethyl group allows for the facile conjugation of this scaffold to other bioactive molecules or targeting moieties via click chemistry. nih.gov This could lead to the development of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. For example, it could be used to create targeted anticancer agents or novel antimicrobial compounds. researchgate.netnih.gov

In materials science , this compound can be used as a monomer or cross-linking agent to create novel polymers and functional materials. The imidazolidin-2-one unit can impart specific properties such as hydrogen bonding capabilities, while the azide group provides a site for post-polymerization modification. core.ac.uk This could lead to the development of smart materials, hydrogels, or functional coatings with tailored properties. kit.edu

In chemical biology , the compound's bioorthogonal reactivity makes it an ideal probe for studying biological processes. nih.govnih.gov It can be incorporated into biomolecules and then visualized or isolated through click reactions with fluorescent tags or affinity probes. website-files.com This enables the study of protein-protein interactions, glycan profiling, and the tracking of small molecules in living cells. springernature.com

The following table outlines potential synergistic applications:

FieldApplicationMechanism
Medicinal Chemistry Development of novel drug candidates. researchgate.netnih.govCombination of the imidazolidin-2-one pharmacophore with other bioactive moieties via click chemistry. nih.gov
Materials Science Creation of functional polymers and materials. core.ac.ukUse as a monomer or cross-linker with post-polymerization modification capabilities. kit.edu
Chemical Biology Probing and imaging biological systems. nih.govnih.govBioorthogonal labeling of biomolecules for in-vitro and in-vivo studies. website-files.com
Organic Synthesis A versatile chemical building block. cam.ac.ukamerigoscientific.comThe imidazolidin-2-one scaffold and the reactive azide group allow for the construction of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Azidoethyl)imidazolidin-2-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis of imidazolidinone derivatives often involves cyclization of urea or thiourea precursors with azide-containing alkylating agents. For example, substituting 2-chloroethyl azide with 1-(2-hydroxyethyl)imidazolidin-2-one under nucleophilic conditions (e.g., using NaN₃ in DMF at 60–80°C) can yield the target compound. Optimization should focus on reaction time, solvent polarity, and temperature to minimize side products like unreacted azides or over-alkylated species .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate azide coupling but risk decomposition
SolventDMF, DMSOPolar aprotic solvents enhance nucleophilicity
Reaction Time12–24 hrsProlonged time improves conversion but increases byproduct formation

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the azidoethyl group via characteristic peaks (e.g., δ 3.5–4.0 ppm for CH₂-N₃ in 1^1H NMR) and imidazolidinone carbonyl at ~170 ppm in 13^{13}C NMR .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • FT-IR : Identify azide stretches at 2100–2150 cm⁻¹ and carbonyl vibrations at ~1650 cm⁻¹ .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The azide group is thermally and photolytically labile. Stability studies should include:

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent decomposition.
  • Light Exposure : Use amber vials to avoid photolytic cleavage of the azide moiety.
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to reduce hydrolysis. Accelerated aging tests (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level can model azide-alkyne cycloadditions. Key steps:

Calculate transition-state energies for azide coordination with copper catalysts.

Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in triazole formation.

Validate computational results with experimental kinetic data (e.g., reaction rates measured via in-situ IR) .

Q. What strategies resolve contradictions in reported spectral data for imidazolidinone derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Address these by:

  • Standardized Protocols : Use deuterated solvents (DMSO-d₆, CDCl₃) and internal standards (TMS).
  • Dynamic NMR : Resolve tautomeric equilibria by variable-temperature experiments.
  • Multi-Technique Correlation : Cross-reference with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) .

Q. How to design a factorial experiment to study the impact of substituents on the imidazolidinone ring’s biological activity?

  • Methodological Answer : Use a 2³ factorial design to evaluate variables:

  • Factors : Azide chain length, electron-withdrawing substituents (e.g., nitro groups), and steric bulk.
  • Response Variables : IC₅₀ values in enzyme inhibition assays, solubility in PBS.
  • Statistical Analysis : ANOVA to identify significant interactions; Pareto charts to rank factor effects. Replicate runs (n=3) ensure reproducibility .

Methodological Frameworks for Research Design

Q. How to integrate thermodynamic and kinetic data into reaction mechanism proposals?

  • Methodological Answer :

Kinetic Profiling : Use stopped-flow spectroscopy to measure intermediate formation rates.

Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG) via isothermal titration calorimetry (ITC).

Mechanistic Validation : Isotope labeling (e.g., 15^{15}N-azide) and trapping experiments (e.g., TEMPO for radical intermediates) .

Q. What conceptual frameworks guide the development of imidazolidinone-based probes for cellular imaging?

  • Methodological Answer : Link to bioorthogonal chemistry theory:

  • Theory-Driven Design : Utilize strain-promoted azide-alkyne cycloaddition (SPAAC) principles to enhance reaction kinetics in live cells.
  • Validation : Fluorescence microscopy coupled with flow cytometry to quantify probe uptake and specificity. Reference established models (e.g., copper-free click chemistry in HeLa cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.